molecular formula C19H17N3O5S2 B10877611 4-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10877611
M. Wt: 431.5 g/mol
InChI Key: MSFIGNAPZMKMQX-UHFFFAOYSA-N
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Description

4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound featuring a benzoic acid core substituted with a thiadiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with oxidizing agents.

    Attachment of the Dimethoxyphenyl Group:

    Coupling with Benzoic Acid Derivative: The final step involves coupling the thiadiazole derivative with a benzoic acid derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the benzoic acid moiety, depending on the conditions and reagents used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized or reduced derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving thiadiazole derivatives.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and dimethoxyphenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID: This compound is unique due to the specific arrangement of its functional groups.

    Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents may have different properties and applications.

    Dimethoxyphenyl Derivatives: Compounds featuring the dimethoxyphenyl group but lacking the thiadiazole ring may also be of interest for comparison.

Uniqueness

The uniqueness of 4-[(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID lies in its combination of a thiadiazole ring with a dimethoxyphenyl group and a benzoic acid moiety, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C19H17N3O5S2

Molecular Weight

431.5 g/mol

IUPAC Name

4-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C19H17N3O5S2/c1-26-14-7-12(8-15(9-14)27-2)17-21-22-19(29-17)28-10-16(23)20-13-5-3-11(4-6-13)18(24)25/h3-9H,10H2,1-2H3,(H,20,23)(H,24,25)

InChI Key

MSFIGNAPZMKMQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)OC

Origin of Product

United States

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